molecular formula C23H34O7 B12776251 Hydrocortisone/Acetic acid CAS No. 67489-69-4

Hydrocortisone/Acetic acid

Cat. No.: B12776251
CAS No.: 67489-69-4
M. Wt: 422.5 g/mol
InChI Key: GJKZSRRLOZYBPO-WDCKKOMHSA-N
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Description

Hydrocortisone and acetic acid is a combination compound used primarily in otic solutions for treating infections of the external auditory canal. Hydrocortisone is a corticosteroid that reduces inflammation, while acetic acid is an antibacterial and antifungal agent .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone undergoes various chemical reactions including oxidation, reduction, and substitution. Acetic acid primarily participates in acid-base reactions and esterification.

Common Reagents and Conditions

    Oxidation: Hydrocortisone can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction of hydrocortisone involves reagents such as sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents.

Major Products

    Oxidation: Produces ketones and carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

Hydrocortisone and acetic acid are used in various fields:

Comparison with Similar Compounds

Properties

CAS No.

67489-69-4

Molecular Formula

C23H34O7

Molecular Weight

422.5 g/mol

IUPAC Name

acetic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5.C2H4O2/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-2(3)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;1H3,(H,3,4)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1

InChI Key

GJKZSRRLOZYBPO-WDCKKOMHSA-N

Isomeric SMILES

CC(=O)O.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O

Canonical SMILES

CC(=O)O.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

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